molecular formula C10H12ClNO3 B7947517 methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride

methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride

Cat. No.: B7947517
M. Wt: 229.66 g/mol
InChI Key: BUQZMKIYGBQOEL-DDWIOCJRSA-N
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Description

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzofuran ring system, along with the amino and carboxylate functional groups, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring system. This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For instance, the benzofuran derivative can be reacted with an amine, such as methylamine, under suitable conditions to yield the desired amino compound.

    Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the amino-benzofuran derivative with methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt can be formed by treating the methyl ester with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

    Condensation: Aldehydes and ketones in the presence of acid or base catalysts are typical reagents for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, substitution can introduce various functional groups, and condensation can form imines or other derivatives.

Scientific Research Applications

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The benzofuran ring system and amino group are crucial for its binding affinity and activity. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate: The non-hydrochloride form of the compound.

    3-Amino-2,3-dihydrobenzofuran-5-carboxylic acid: Lacks the methyl ester group.

    2,3-Dihydrobenzofuran-5-carboxylic acid: Lacks both the amino and methyl ester groups.

Uniqueness

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride is unique due to the presence of both the amino and carboxylate functional groups, as well as the hydrochloride salt form. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9;/h2-4,8H,5,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQZMKIYGBQOEL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OC[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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